molecular formula C10H7FN2O2S B5791456 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B5791456
M. Wt: 238.24 g/mol
InChI Key: VGPDCJQGDRDIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the reaction of 3-fluoroaniline with thiourea and a suitable carbonyl compound under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research focuses on its potential as an antiviral, anticancer, and antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antiviral or anticancer properties. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be compared with other similar compounds, such as:

    2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Lacks the fluorophenyl group, which may result in different chemical and biological properties.

    1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Substitution of fluorine with chlorine can lead to variations in reactivity and biological activity.

    1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: The presence of a methyl group instead of fluorine can affect the compound’s lipophilicity and interaction with biological targets.

Properties

IUPAC Name

1-(3-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2S/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPDCJQGDRDIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N(C1=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.